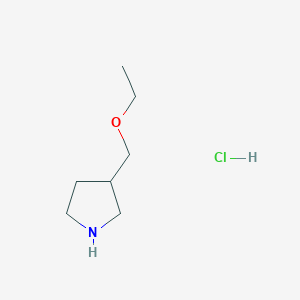
3-(Ethoxymethyl)pyrrolidine hydrochloride
Übersicht
Beschreibung
3-(Ethoxymethyl)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO and its molecular weight is 165.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(Ethoxymethyl)pyrrolidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for advancing its use in clinical settings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClN
- Molecular Weight : 165.68 g/mol
This compound features a pyrrolidine ring substituted with an ethoxymethyl group, which may influence its biological interactions.
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyrrolidine moiety is known to enhance binding affinity to specific targets, potentially leading to inhibitory or modulatory effects on biological processes.
Antitumor Activity
Recent studies have highlighted the antitumor properties of related pyrrolidine derivatives. For instance, compounds exhibiting structural similarities have shown efficacy against acute myeloid leukemia (AML) by targeting specific oncogenic pathways. The inhibition of ENL YEATS domain has been a focal point, where certain derivatives demonstrated significant cytotoxic effects on AML cell lines .
| Compound | IC50 (μM) | Target |
|---|---|---|
| SGC-iMLLT | 129 | ENL YEATS domain |
| SR-0813 | 30 | ENL YEATS domain |
| This compound | TBD | TBD |
Inhibition Studies
In vitro studies assessing the inhibition of enzyme activity have shown that similar pyrrolidine compounds can modulate the activity of key metabolic enzymes. These findings suggest that this compound may possess similar capabilities, warranting further investigation into its specific inhibitory effects on relevant enzymes.
Study 1: Cytotoxicity in Cancer Cell Lines
A study evaluating the cytotoxic effects of various pyrrolidine derivatives found that certain compounds led to reduced cell viability in cancer cell lines. The research utilized MV4-11 and MOLM-13 cell lines to assess the efficacy of these compounds, with notable results indicating that modifications to the pyrrolidine structure could enhance cytotoxicity .
Study 2: Metabolic Stability
Investigations into the metabolic stability of pyrrolidine-based compounds revealed significant differences in half-life and clearance rates when subjected to hepatic metabolism assays. Understanding these pharmacokinetic properties is essential for predicting in vivo behavior and therapeutic potential .
Eigenschaften
IUPAC Name |
3-(ethoxymethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-2-9-6-7-3-4-8-5-7;/h7-8H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEPSXNECYYLEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















